4-Ethoxybenzamide
Overview
Description
4-Ethoxybenzamide belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It has a molecular formula of C9H11NO2 .
Synthesis Analysis
4-Ethoxybenzamide may be used in chemical synthesis studies . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid .Molecular Structure Analysis
The molecular formula of 4-Ethoxybenzamide is C9H11NO2 . It has a molecular weight of 165.2 .Scientific Research Applications
1. Carcinogenicity Studies
The carcinogenicity of 4-Ethoxybenzamide (also known as ethenzamide) was examined in a study with mice, revealing that it significantly enhances the development of hepatic cell tumors, particularly in male mice (Naito et al., 1986).
2. Pharmacokinetics Analysis
Research on the physiological pharmacokinetics of 4-Ethoxybenzamide was conducted to predict its concentrations in plasma and tissues. The study utilized in vitro data and physiological data to model the drug's behavior in the body (Lin et al., 1982).
3. Chemical Structure and Interactions
A study focused on the co-crystal solvate of 2-ethoxybenzamide with other compounds, analyzing its molecular assembly and hydrogen bonding. This research provides insights into the structural properties and interactions of 4-Ethoxybenzamide at the molecular level (Aitipamula et al., 2010).
4. Melanin Synthesis in Melanoma Cells
A study found that 2-Ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells. This research suggests potential implications for the study of melanin synthesis mechanisms and related disorders (Sato et al., 2016).
5. Molecular Crystal Structure
An investigation into the crystal structure of 2-ethoxybenzamide revealed unique packing motifs and herringbone array patterns, contributing to the understanding of its solid-state chemistry (Pagola & Stephens, 2009).
6. Drug Metabolism Studies
Research on the in vitro and in vivo metabolism of ethoxybenzamide in rats focused on its oxidation process, providing essential data for understanding the drug's metabolism in the body (Lin et al., 1978).
7. Scintigraphy in Breast Cancer Detection
A study explored the use of a benzamide derivative in sigma receptor scintigraphy for visualizing primary breast tumors. This highlights a potential application of related benzamides in cancer diagnostics (Caveliers et al., 2002).
8. Molar Refraction and Polarizability Analysis
Research analyzed the molar refraction and polarizability of a benzamide derivative, contributing to the understanding of its chemical properties and interactions in solutions (Sawale et al., 2016).
9. Pharmacokinetic Computer Analysis
A study utilized a two-compartment model to analyze the disappearance of ethoxybenzamide from plasma, utilizing statistical and computational methods for pharmacokinetic analysis (Nogami et al., 1969).
Safety And Hazards
4-Ethoxybenzamide has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
4-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIRPAUJXANCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204431 | |
Record name | p-Ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzamide | |
CAS RN |
55836-71-0, 27043-22-7 | |
Record name | 4-Ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Ethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ar-ethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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